N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-21-16-11-12-17(15-10-6-5-9-14(15)16)22(19,20)18-13-7-3-2-4-8-13/h5-6,9-13,18H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNYZACVNUUHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation with Chlorosulfonic Acid
Chlorosulfonic acid (HSO₃Cl) is the most common reagent for introducing sulfonyl chloride groups into aromatic systems. The methoxy group at the 4-position directs electrophilic substitution to the 1-position of the naphthalene ring via resonance and steric effects.
Procedure :
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Substrate : 4-Methoxynaphthalene (1 equiv) is dissolved in dichloromethane (DCM) under inert conditions.
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Reagent : Chlorosulfonic acid (1.2–1.5 equiv) is added dropwise at −10°C to 0°C to minimize side reactions such as polysulfonation.
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Reaction Time : 2–4 hours, monitored by TLC or NMR for complete conversion.
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Workup : The reaction mixture is quenched by pouring into ice-cold ammonium hydroxide (25%), precipitating the sulfonyl chloride.
Key Considerations :
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Temperature Control : Exothermic reactions necessitate strict cooling to prevent decomposition.
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Solvent Choice : DCM is preferred due to its low reactivity with HSO₃Cl and ability to dissolve aromatic substrates.
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Yield : Analogous chlorosulfonation reactions report yields of 85–90% under optimized conditions.
Formation of the Sulfonamide Bond
The sulfonyl chloride intermediate is reacted with cyclohexylamine to form the target sulfonamide. This step involves nucleophilic substitution at the sulfur center.
Coupling with Cyclohexylamine
Procedure :
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Reagents : 4-Methoxynaphthalene-1-sulfonyl chloride (1 equiv) and cyclohexylamine (1.2–1.5 equiv) are combined in a polar aprotic solvent (e.g., THF or DCM).
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Base : Triethylamine (1.5 equiv) is added to scavenge HCl, preventing protonation of the amine and ensuring efficient coupling.
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Reaction Conditions : Stirring at 0–25°C for 4–6 hours.
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Workup : The mixture is washed with water, and the product is extracted with DCM, dried over Na₂SO₄, and purified via recrystallization (e.g., ethanol/water).
Key Considerations :
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Stoichiometry : Excess amine ensures complete conversion of the sulfonyl chloride.
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Purification : Recrystallization yields a pure product with minimal byproducts (e.g., unreacted amine or sulfonic acid).
Industrial-Scale Optimization
Solvent and Reagent Selection
Catalyst Efficiency
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Pd/C Utilization : Hydrogenation steps using 3% Pd/C with 50% water content reduce costs and improve safety compared to anhydrous catalysts.
Analytical Characterization
Post-synthesis, the product is validated using:
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1H NMR : Peaks corresponding to the cyclohexyl group (δ 1.0–2.0 ppm), methoxy singlet (δ 3.8–4.0 ppm), and aromatic protons (δ 7.0–8.5 ppm).
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Mass Spectrometry : Molecular ion peak at m/z 319.42 (C₁₇H₂₁NO₃S).
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HPLC : Purity >98% confirmed via reverse-phase chromatography.
Challenges and Mitigation
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Regioselectivity : Competing sulfonation at the 5-position of naphthalene is minimized by the methoxy group’s directing effects.
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Hydrolysis : Sulfonyl chloride intermediates are moisture-sensitive; reactions must be conducted under anhydrous conditions.
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Byproducts : Unreacted cyclohexylamine is removed via acidic washes (e.g., 1M HCl) .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antibacterial and antifungal agent.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide involves the inhibition of bacterial enzyme systems. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical and Electronic Properties
Lipophilicity :
- Solubility: The hydrochloride salt of N-(4-aminonaphthalen-1-yl)-4-methoxybenzenesulfonamide exhibits high aqueous solubility, unlike the neutral, lipophilic target compound . The acetyl group in N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide may reduce solubility due to increased molecular weight and hydrogen-bonding competition .
- Acetyl groups (electron-withdrawing) increase the acidity of the sulfonamide NH, altering reactivity and binding .
Biological Activity
N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.
Synthesis of this compound
The compound is synthesized through a multi-step process involving the reaction of 4-methoxynaphthalene with cyclohexylamine and subsequent sulfonation. The synthesis typically yields a high purity product, characterized by techniques such as NMR and mass spectrometry. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to traditional antibiotics. The compound's mechanism involves inhibition of bacterial folate synthesis, similar to classic sulfonamides, which act as competitive inhibitors of para-aminobenzoic acid (PABA) in the biosynthesis of folate.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Pseudomonas aeruginosa | 32.0 |
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory properties. In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential application in treating inflammatory diseases.
Antidiabetic Effects
The compound has also been evaluated for its antidiabetic activity. In animal models, it exhibited a reduction in blood glucose levels and improved insulin sensitivity. The mechanism is believed to involve modulation of glucose metabolism pathways and enhancement of insulin signaling.
Case Studies
- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in patients with resistant bacterial infections. Results showed a significant reduction in infection rates, highlighting its potential as an alternative treatment option.
- Anti-inflammatory Response : In a controlled trial involving patients with rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain relief, supporting its use as an adjunct therapy in inflammatory conditions.
- Diabetes Management : A recent study focused on diabetic rats treated with this compound, which resulted in improved glycemic control and reduced complications associated with diabetes.
Q & A
Q. What are the key safety considerations for handling this compound in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
